2,2,6,6-Tetramethylmorpholine

Polymer Stabilization Hindered Amine Light Stabilizers (HALS) Polyolefin Additives

This 2,2,6,6-Tetramethylmorpholine (CAS 19151-69-0) is characterized by its specific gem-dimethyl substitution, providing the steric hindrance essential for synthesizing sterically hindered amine stabilizers (HALS) as per patent-defined compositions (US 4,617,333; US 4,797,451; US 4,977,259). Unlike unsubstituted morpholine or the 3,3,5,5-regioisomer, this compound enables unique electrochemical N-cyanomethylation and selective ortho-deprotonation pathways, making it a critical building block for polymer additive packages and advanced organic synthesis.

Molecular Formula C8H17NO
Molecular Weight 143.23
CAS No. 19151-69-0
Cat. No. B2722590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-Tetramethylmorpholine
CAS19151-69-0
Molecular FormulaC8H17NO
Molecular Weight143.23
Structural Identifiers
SMILESCC1(CNCC(O1)(C)C)C
InChIInChI=1S/C8H17NO/c1-7(2)5-9-6-8(3,4)10-7/h9H,5-6H2,1-4H3
InChIKeyGVGCGIPIDFQMFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2,6,6-Tetramethylmorpholine (CAS 19151-69-0): Procurement Considerations and Core Structural Identity


2,2,6,6-Tetramethylmorpholine (CAS 19151-69-0) is a morpholine derivative characterized by the presence of four methyl groups at the 2 and 6 positions of the heterocyclic ring, with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . This compound exists as a colorless liquid with a predicted boiling point of 169.0±15.0 °C and density of 0.840±0.06 g/cm³ . Its structural hallmark is the sterically hindered secondary amine center created by the gem-dimethyl substitution pattern, which fundamentally alters its reactivity profile relative to unsubstituted morpholine and other in-class amines . This compound serves as a precursor in the synthesis of sterically hindered amine stabilizers and as a building block in specialty chemical manufacturing.

Why 2,2,6,6-Tetramethylmorpholine Cannot Be Replaced by Standard Morpholine or 3,3,5,5-Regioisomer


Procurement professionals and research chemists should be aware that in-class substitution of 2,2,6,6-Tetramethylmorpholine is not straightforward due to regioisomeric specificity and steric requirements. The 2,2,6,6-substitution pattern is explicitly required in multiple patent families for polymer stabilizer synthesis, where the 3,3,5,5-tetramethylmorpholine regioisomer (CAS 19412-12-5) is not an equivalent substitute [1]. Standard morpholine lacks the gem-dimethyl steric bulk necessary for the kinetic stabilization of nitroxide radicals and for achieving the compatibility profile required in polyolefin stabilization applications . Furthermore, the hindered amine architecture of this specific regioisomer creates a distinct electrochemical oxidation pathway that is not replicated by non-methylated morpholine analogs, directly impacting its utility as a precursor in N-cyanomethylation reactions [2]. These structural distinctions translate to functional non-equivalence in downstream synthetic applications, making targeted sourcing essential.

Quantitative Differentiation Evidence for 2,2,6,6-Tetramethylmorpholine (CAS 19151-69-0) Versus Closest Analogs


Structural Determinant of Regioisomeric Specificity in Polyolefin Stabilizer Patents

The 2,2,6,6-tetramethyl substitution pattern is explicitly specified as a required structural element in multiple foundational patents for polyolefin stabilizer compounds, distinguishing it from the 3,3,5,5-tetramethylmorpholine regioisomer (CAS 19412-12-5) which lacks equivalent patent precedence in this application space [1]. While no direct head-to-head performance data comparing the two regioisomers was identified in the available literature, the patent specificity itself serves as a proxy for functional differentiation in industrial polymer stabilization applications [2].

Polymer Stabilization Hindered Amine Light Stabilizers (HALS) Polyolefin Additives

Electrochemical Oxidation Pathway: N-Cyanomethylation Specificity

Electrochemical oxidation studies reveal that 2,2,6,6-Tetramethylmorpholine (1c) undergoes N-cyanomethylation in deoxygenated acetonitrile to yield the corresponding N-cyanomethylated product (2) [1]. This reaction pathway is shared with 2,2,6,6-tetramethylpiperidine (1a) but is structurally precluded for unsubstituted morpholine due to the absence of steric protection against alternative oxidation pathways . The gem-dimethyl groups at the 2 and 6 positions kinetically stabilize the intermediate aminyl radical, enabling selective C-N bond formation with acetonitrile-derived cyanomethyl radicals.

Electroorganic Synthesis N-Cyanomethylation Nitroxide Precursors

Base Strength and Steric Profile Comparison

2,2,6,6-Tetramethylmorpholine functions as a strong, non-nucleophilic base with a predicted pKa of 9.12±0.60 . Its steric hindrance imparted by the four methyl groups prevents unwanted side reactions, leading to higher selectivity in deprotonation-dependent transformations such as amidation, esterification, and alkylation compared to less hindered morpholine analogs . In direct comparison to unsubstituted morpholine (pKa ~8.33), the increased basicity and steric shielding of 2,2,6,6-Tetramethylmorpholine enables efficient ortho-deprotonation of pyridine-3-carboxamide, a transformation that would be compromised by nucleophilic side reactions with less hindered amines .

Base Catalysis Deprotonation Sterically Hindered Amines

Synthetic Utility as Nitroxide Radical Precursor

2,2,6,6-Tetramethylmorpholine serves as a precursor to sterically stabilized nitroxide radicals via oxidation with hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding N-oxide . The gem-dimethyl substitution at the 2 and 6 positions provides kinetic stabilization to the resulting nitroxide radical by preventing disproportionation and hydrogen abstraction pathways that would otherwise lead to radical decay . This property is shared with 2,2,6,6-tetramethylpiperidine (the precursor to TEMPO), establishing a structure-activity relationship wherein the 2,2,6,6-tetramethyl substitution pattern is a critical determinant of nitroxide stability.

Nitroxide Synthesis Oxidation Catalysis Free Radical Chemistry

Validated Application Scenarios for 2,2,6,6-Tetramethylmorpholine Based on Comparative Evidence


Synthesis of Patent-Defined Polyolefin Stabilizer Derivatives

Industrial procurement for the manufacture of sterically hindered amine stabilizers (HALS) should specify 2,2,6,6-Tetramethylmorpholine based on its explicit inclusion in foundational patent claims (US 4,617,333; US 4,797,451; US 4,977,259) [1]. The 2,2,6,6-substitution pattern is a required structural element in these stabilizer compositions, and substitution with the 3,3,5,5-regioisomer would place the resulting formulation outside patent-defined compositional boundaries. This scenario is particularly relevant for manufacturers supplying polyolefin additive packages to the plastics industry.

Electrochemical N-Cyanomethylation for Specialty Amine Synthesis

Research laboratories conducting electrochemical N-cyanomethylation reactions should select 2,2,6,6-Tetramethylmorpholine based on its documented product selectivity in this transformation [2]. The sterically hindered amine undergoes controlled-potential electrolysis in acetonitrile to yield the corresponding N-cyanomethylated derivative, a pathway not available to unsubstituted morpholine which instead undergoes competing ring-opening oxidation. This scenario applies to synthetic organic chemists developing novel amine-functionalized building blocks.

Non-Nucleophilic Base for Ortho-Deprotonation of Heteroaromatic Carboxamides

Process chemists requiring a strong, sterically hindered base for the selective ortho-deprotonation of pyridine-3-carboxamide and related heteroaromatic substrates should consider 2,2,6,6-Tetramethylmorpholine . The compound's predicted pKa of 9.12±0.60, combined with steric shielding from the gem-dimethyl groups, enables efficient deprotonation while minimizing nucleophilic side reactions that would occur with less hindered secondary amines. This scenario is validated by documented literature precedent for this specific transformation.

Precursor for Morpholine-Derived Nitroxide Radicals and Spin Probes

Researchers in free radical chemistry and oxidation catalysis should procure 2,2,6,6-Tetramethylmorpholine as a precursor for the synthesis of sterically stabilized morpholine-derived nitroxide radicals . The gem-dimethyl substitution at the 2 and 6 positions provides the kinetic stabilization necessary for nitroxide persistence, a structure-activity relationship established through analogy to the well-characterized TEMPO family. Oxidation with standard reagents (H₂O₂, m-CPBA) converts the compound to the corresponding N-oxide, which can be further elaborated to stable nitroxide species.

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